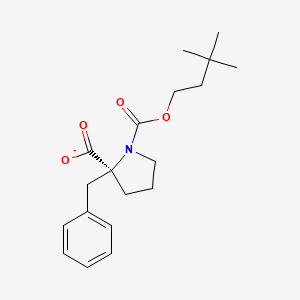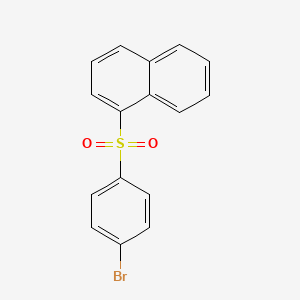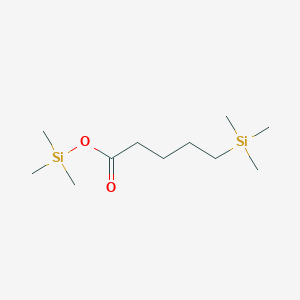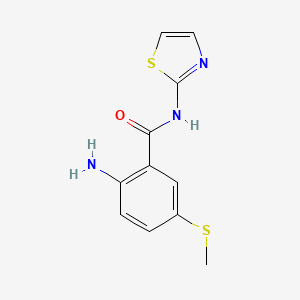
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Incorporation of the 3,3-dimethylbutoxycarbonyl Group: This step involves the esterification of the pyrrolidine ring with 3,3-dimethylbutyric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-(3-pyridyl)propyl 1-(3,3-dimethyl-1,2-dioxopentyl)pyrrolidine-2-carboxylate
- Methyl (2S,4R)-3,3-dimethyl-4-(trifluoromethoxy)pyrrolidine-2-carboxylate
Uniqueness
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the benzyl group and the 3,3-dimethylbutoxycarbonyl ester
Eigenschaften
CAS-Nummer |
619306-99-9 |
|---|---|
Molekularformel |
C19H26NO4- |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)11-13-24-17(23)20-12-7-10-19(20,16(21)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,21,22)/p-1/t19-/m0/s1 |
InChI-Schlüssel |
OKGQCOAEMBIYNL-IBGZPJMESA-M |
Isomerische SMILES |
CC(C)(C)CCOC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)CCOC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)

![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)


![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)



